The synthesis of Kif18A-IN-3 involves several key steps typically associated with medicinal chemistry. The initial approach focuses on structure-activity relationship (SAR) studies that identify lead compounds with promising inhibitory activity against Kif18A. The synthesis process generally includes:
Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or unpublished but are critical for reproducibility in a laboratory setting.
The molecular structure of Kif18A-IN-3 can be characterized by its core scaffold, which is designed to interact specifically with the Kif18A protein. While exact structural data may not be publicly available, typical features include:
This structure is essential for its inhibitory action and specificity against Kif18A compared to other kinesins .
Kif18A-IN-3 undergoes specific chemical reactions when interacting with its target protein. The primary reaction involves:
These interactions can lead to significant changes in microtubule dynamics and ultimately affect cell cycle progression.
Kif18A-IN-3 exerts its effects through a well-defined mechanism:
This mechanism highlights its potential as a therapeutic agent in cancer treatment.
The physical and chemical properties of Kif18A-IN-3 are crucial for understanding its behavior in biological systems:
Quantitative structure-activity relationship (QSAR) models may also provide insights into how variations in structure affect these properties.
Kif18A-IN-3 has significant potential applications in scientific research and therapeutic development:
Kinesin Family Member 18A (Kinesin Family Member 18A) is a microtubule-associated motor protein belonging to the kinesin-8 superfamily. It functions as an ATP-dependent plus-end-directed motor that localizes to the plus-ends of kinetochore microtubules during mitosis. Structurally, Kinesin Family Member 18A contains a conserved N-terminal motor domain with ATPase and microtubule-binding activities, a central stalk domain, and a C-terminal tail involved in microtubule tip tracking [3] [5]. The motor domain features an alpha-4 helix critical for microtubule interaction and allosteric regulation. Physiological studies in murine models reveal that Kinesin Family Member 18A knockout causes male sterility due to defective spermatocyte division but exhibits minimal effects on somatic tissues, indicating functional non-essentiality in non-germline cells [5] [1]. During mitosis, Kinesin Family Member 18A suppresses chromosome oscillations and microtubule dynamics to ensure proper chromosome congression and bipolar spindle stability [4] [7].
Kinesin Family Member 18A is overexpressed across 27 human cancer types compared to normal tissues, including triple-negative breast cancer (TNBC), high-grade serous ovarian cancer (HGSOC), hepatocellular carcinoma (HCC), and colorectal cancer [2] [6] [8]. Elevated Kinesin Family Member 18A mRNA and protein levels correlate with advanced tumor stage, lymph node metastasis, and poor survival in multiple carcinomas. In HCC, immunohistochemical analyses demonstrate 3–5-fold higher Kinesin Family Member 18A protein levels in tumor versus adjacent tissues [6] [8]. Mechanistically, Kinesin Family Member 18A overexpression accelerates G2/M transition by upregulating cyclin-dependent kinase 1 and cyclin B1 and promotes invasion through matrix metalloproteinase 7/9 induction [6] [8].
Chromosomal instability (CIN)—persistent chromosome missegregation due to aberrant microtubule dynamics—is a hallmark of aggressive cancers. CIN generates oncogene-amplifying and tumor-suppressor-losing karyotypes but simultaneously creates cancer-specific dependencies. Tumors with CIN exhibit heightened sensitivity to Kinesin Family Member 18A inhibition due to:
Table 1: Association Between Kinesin Family Member 18A Expression and Cancer Clinical Features
Cancer Type | Overexpression Frequency | Correlated Clinical Parameters | Prognostic Impact |
---|---|---|---|
Hepatocellular Carcinoma | 80–90% of cases | T stage, metastasis, Ki-67 index | Reduced overall survival (HR=2.1, p<0.001) [6] [8] |
Triple-Negative Breast Cancer | 75–85% of cases | Histological grade, lymph node involvement | Shorter progression-free interval (HR=1.8, p=0.003) [1] [2] |
Ovarian Cancer | 70–80% of cases | CCNE1 amplification status | Reduced disease-specific survival (HR=2.3, p<0.001) [1] [2] |
Lung Adenocarcinoma | 60–70% of cases | T stage, pathological stage | Poorer overall survival (HR=1.7, p=0.008) [2] |
CAS No.: 15769-56-9
CAS No.: 485-18-7
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1